molecular formula C18H17N3O3S B2423772 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851803-52-6

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2423772
CAS No.: 851803-52-6
M. Wt: 355.41
InChI Key: PACPMHMZLAFCSX-UHFFFAOYSA-N
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Description

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitrophenyl group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the methylsulfanyl group and the nitrophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes. The methylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability, impacting its bioavailability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone
  • 2-Methyl-3-(methylsulfanyl)naphthoquinone

Uniqueness

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the nitrophenyl group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-3-2-4-14(11-13)12-25-18-19-9-10-20(18)17(22)15-5-7-16(8-6-15)21(23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACPMHMZLAFCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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